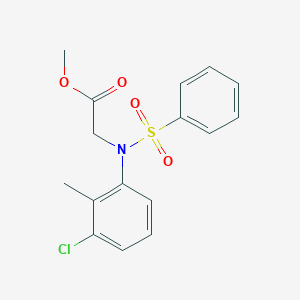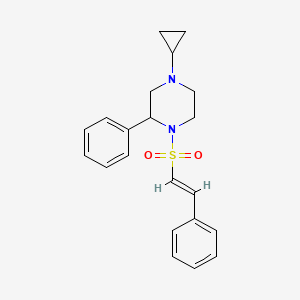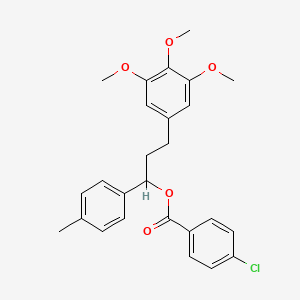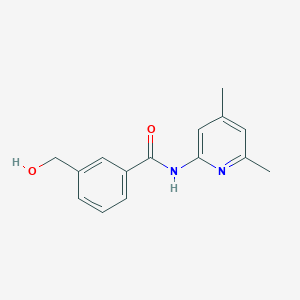
3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Applications De Recherche Scientifique
Antioxidant Applications
Thiazole derivatives, such as F6446-0535, have been recognized for their antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases . By incorporating thiazole moieties, researchers can develop new antioxidant agents that may offer protective effects against oxidative stress-related conditions.
Analgesic and Anti-inflammatory Applications
The compound’s structural features suggest potential analgesic and anti-inflammatory activities . Thiazoles have been studied for their ability to reduce pain and inflammation, making them valuable in the development of new pain relief medications . F6446-0535 could be part of novel therapeutic agents targeting chronic pain and inflammatory diseases.
Antimicrobial and Antifungal Applications
F6446-0535 may exhibit antimicrobial and antifungal effects . Thiazole derivatives are known to act against a variety of microbial and fungal strains, providing a basis for new drugs to treat infections . The compound’s unique structure could be key in synthesizing new agents with improved efficacy and lesser side effects.
Antitumor and Cytotoxic Applications
Research has indicated that thiazole compounds can have antitumor and cytotoxic activities . They can inhibit the growth of cancer cells and induce cell death, making them potential candidates for cancer therapy . F6446-0535 might be explored for its efficacy against specific cancer cell lines.
Neuroprotective Applications
Thiazole derivatives are also associated with neuroprotective properties . They may play a role in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage . F6446-0535 could be investigated for its potential benefits in neurological research and therapy.
Antiviral Applications
Given the broad biological activities of thiazoles, F6446-0535 could be studied for antiviral applications . Thiazole-based compounds have shown promise in inhibiting viral replication and could contribute to the development of new antiviral drugs .
Mécanisme D'action
Target of Action
Compounds with a thiazole ring, like this one, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole-containing compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The properties of thiazole, such as its solubility in various solvents, may influence its action in different environments .
Propriétés
IUPAC Name |
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)10-12(18)16-11-4-7-17(8-5-11)13-15-6-9-19-13/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFUZMZFUOZBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)
![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2973500.png)
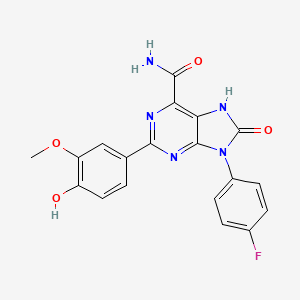
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)
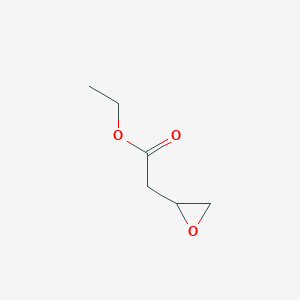
![4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate](/img/structure/B2973508.png)
